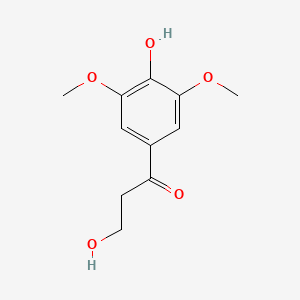

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Descripción

See also: Acai fruit pulp (part of).

Propiedades

IUPAC Name |

3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-15-9-5-7(8(13)3-4-12)6-10(16-2)11(9)14/h5-6,12,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOAHNLBCNGCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50710768 | |

| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50710768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136196-47-9 | |

| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136196479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50710768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)PROPAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQC3X29PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structural Elucidation of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, a phenolic compound also known as β-Hydroxypropiosyringone. This document outlines the key spectroscopic techniques and methodologies required for the unambiguous identification and characterization of this molecule. Due to the limited availability of published experimental data for this specific compound, this guide integrates known data with predicted spectroscopic values derived from analogous structures to provide a complete analytical framework. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Logical workflows and key structural correlations are visualized using Graphviz diagrams.

Introduction

3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a phenolic compound with the molecular formula C₁₁H₁₄O₅ and a molecular weight of 226.23 g/mol .[1] Its CAS number is 136196-47-9.[1] This compound, also referred to as β-Hydroxypropiosyringone, has been identified as a catabolite in the bacterial degradation of lignin (B12514952). The elucidation of its structure is crucial for understanding lignin biodegradation pathways and for the potential synthesis of novel bioactive compounds. This guide details the analytical approach for confirming its molecular structure.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₅ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| CAS Number | 136196-47-9 | [1] |

| IUPAC Name | 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | [1] |

Spectroscopic Data for Structure Elucidation

The definitive structure of 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, supplemented by infrared (IR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule.

Table 1: High-Resolution Mass Spectrometry Data

| Ion Mode | Calculated m/z | Observed m/z | Formula |

| ESI+ | 227.0863 ([M+H]⁺) | Predicted | C₁₁H₁₅O₅ |

| ESI- | 225.0717 ([M-H]⁻) | 225.0766 | C₁₁H₁₃O₅ |

Note: The observed [M-H]⁻ value is from a study on the bacterial catabolism of β-Hydroxypropiosyringone.

Predicted Fragmentation Pattern:

The fragmentation of the parent ion in MS/MS experiments can provide valuable structural information. Key predicted fragmentation pathways include:

-

Loss of H₂O: Dehydration from the aliphatic hydroxyl group.

-

Cleavage of the propanone side chain: Breakage of the C-C bonds in the three-carbon chain.

-

Loss of CH₃: From the methoxy (B1213986) groups.

-

Retro-Diels-Alder (RDA) fragmentation of the aromatic ring, although less common for this type of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC), is the most powerful tool for elucidating the detailed connectivity of atoms.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | s | 1H | Ar-OH |

| ~7.2-7.4 | s | 2H | H-2', H-6' |

| ~4.5-5.0 | t, J = ~5-6 Hz | 1H | 3-OH |

| ~3.8-4.0 | t, J = ~6-7 Hz | 2H | H-3 |

| ~3.7-3.9 | s | 6H | 2 x OCH₃ |

| ~3.0-3.3 | t, J = ~6-7 Hz | 2H | H-2 |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~198-200 | C-1 (C=O) |

| ~148-150 | C-3', C-5' |

| ~140-142 | C-4' |

| ~128-130 | C-1' |

| ~105-107 | C-2', C-6' |

| ~58-60 | C-3 |

| ~56-58 | 2 x OCH₃ |

| ~38-40 | C-2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretching (phenolic and alcoholic) |

| ~3000-2850 | Medium | C-H stretching (aliphatic and aromatic) |

| ~1670-1650 | Strong | C=O stretching (aryl ketone) |

| ~1600, ~1510, ~1460 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1270, ~1120 | Strong | C-O stretching (aryl ether and alcohol) |

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument coupled to a UHPLC system.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). Further dilute to a concentration of 1-10 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5-95% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode for accurate mass measurement and MS/MS mode for fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

¹H NMR:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 16-32 scans, 2-second relaxation delay.

-

-

¹³C NMR:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical parameters: 1024 or more scans, 2-second relaxation delay.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds), which is crucial for connecting different parts of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Scan in the range of 4000-400 cm⁻¹.

-

Average 16-32 scans for a good signal-to-noise ratio.

-

Visualizations

Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

Key HMBC Correlations

Caption: Predicted key HMBC correlations for structure confirmation.

Conclusion

References

Unveiling 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone: A Technical Guide to Its Natural Occurrence, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenolic compound 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, with a focus on its natural sources, detailed experimental protocols for its isolation, and its biosynthetic origins. This document is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a known natural product.[1][2] Its occurrence has been documented in the plant kingdom, specifically within the Rubiaceae family. The primary reported source for this compound is Psychotria yunnanensis.[1][3]

Data Presentation

The quantitative yield of this compound from its natural source is essential for evaluating its potential for large-scale extraction and further research. While the primary literature confirms its isolation, specific quantitative data was not available in the public domain at the time of this review. The following table summarizes the known natural source.

| Plant Species | Family | Plant Part | Compound Name | Reference |

| Psychotria yunnanensis | Rubiaceae | Aerial Parts | This compound | Lu, Q., et al. (2014) |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural source involves a series of standard phytochemical techniques.[2][4][5] The following is a generalized protocol that can be adapted for the extraction and purification of this compound from plant materials such as Psychotria yunnanensis.

Plant Material Collection and Preparation

-

Collection: Collect the aerial parts of Psychotria yunnanensis.

-

Cleaning and Drying: Thoroughly clean the plant material to remove any debris and air-dry it in a well-ventilated area, shielded from direct sunlight, until brittle.

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Maceration: Macerate the powdered plant material with a polar solvent such as 70% ethanol (B145695) or methanol (B129727) at room temperature for 24-48 hours.[5] The process should be repeated three times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a viscous crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography (Initial): The ethyl acetate fraction, which is likely to contain the target phenolic compound, can be subjected to column chromatography on silica (B1680970) gel or a macroporous resin (e.g., D101).[5] Elute the column with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

Purification

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound, as identified by Thin-Layer Chromatography (TLC), are pooled and subjected to further purification using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).

-

Recrystallization: The purified compound can be further purified by recrystallization from an appropriate solvent system to obtain a crystalline solid.

Structural Elucidation

The structure of the isolated compound should be confirmed using modern spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Biosynthetic Pathway

Propiophenones, like the structurally related acetophenones, are plant secondary metabolites derived from the phenylpropanoid pathway. Their biosynthesis originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. A key step in the formation of these compounds is the shortening of the three-carbon side chain of a cinnamic acid derivative.

The proposed biosynthetic pathway involves the following key stages:

-

Shikimate Pathway: Production of chorismate and subsequently L-phenylalanine.

-

Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid and its hydroxylated and methoxylated derivatives.

-

Side-Chain Shortening: The three-carbon side chain of a suitable cinnamic acid derivative (e.g., sinapic acid) is activated to a Coenzyme A (CoA) ester. A β-oxidative process, analogous to fatty acid degradation, is thought to occur, leading to the formation of the propiophenone (B1677668) skeleton.

References

The Anticipated Biological Virtues of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone. In the absence of direct experimental data for this specific molecule, this paper synthesizes findings from structurally analogous compounds to forecast its potential as a therapeutic agent. Drawing on structure-activity relationships, we explore its probable antioxidant, anti-inflammatory, and anticancer properties. This document further outlines detailed experimental protocols for the future empirical validation of these predicted activities and visualizes the potential molecular pathways involved. Our aim is to furnish a foundational resource to stimulate and guide future research into this promising compound.

Introduction

Propiophenones, a class of aromatic ketones, and their derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. While many substituted propiophenones have been investigated, this compound remains a molecule of untapped potential with no direct studies on its biological effects to date. However, the structural motifs present in this compound—a dihydroxyphenyl group and methoxy (B1213986) substitutions—are hallmarks of bioactive molecules, suggesting a strong likelihood of therapeutic relevance. This guide bridges the existing knowledge gap by providing a predictive overview of its biological activities based on robust data from closely related chemical entities.

Predicted Biological Activities

The biological potential of this compound is inferred from the activities of structurally similar compounds, most notably 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), various chalcones, and other substituted propiophenones.

Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of hydroxyl groups on the aromatic ring is a key determinant of this activity.

Predicted Activity: The 3,4'-dihydroxy substitution pattern in the target molecule suggests potent antioxidant and radical scavenging capabilities. The methoxy groups may further enhance this activity by modulating the electron-donating capacity of the phenyl ring.

Supporting Evidence: A structurally related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has been shown to reduce intracellular reactive oxygen species (ROS) formation[1]. Furthermore, numerous studies on hydroxy and methoxy-substituted chalcones and other flavonoids demonstrate significant antioxidant potential[2][3][4][5].

Anti-inflammatory Effects

Chronic inflammation is a key contributor to a multitude of diseases. Compounds that can modulate inflammatory pathways are of high therapeutic interest.

Predicted Activity: this compound is predicted to exhibit significant anti-inflammatory properties. This is based on the known anti-inflammatory effects of structurally similar molecules that inhibit key pro-inflammatory mediators and signaling pathways.

Supporting Evidence: HDMPPA significantly suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells. It also attenuates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. These effects are often mediated through the inhibition of signaling pathways such as NF-κB and MAPKs, which are common targets for anti-inflammatory flavonoids and phenolic compounds[1][6][7][8].

Anticancer Properties

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Many natural and synthetic compounds containing phenol (B47542) and methoxy groups have demonstrated cytotoxic effects against various cancer cell lines.

Predicted Activity: The subject compound is anticipated to possess anticancer activity, potentially through the induction of apoptosis and cell cycle arrest in cancer cells.

Supporting Evidence: Phenylpropiophenone derivatives have been synthesized and evaluated as potential anticancer agents, showing activity against a range of human cancer cell lines[9]. The mechanisms often involve the modulation of cell survival pathways and the induction of programmed cell death. Chalcones with similar substitution patterns have also been reported to have significant cytotoxic effects[10][11][12].

Quantitative Data Summary (Predictive)

The following table summarizes the predicted activities and potential efficacy of this compound based on data from structurally related compounds. It is crucial to note that these are extrapolated values and require experimental verification.

| Biological Activity | Key Biomarker/Assay | Predicted Efficacy (based on analogs) | Reference Compound(s) |

| Antioxidant | DPPH Radical Scavenging | IC50 in the low µM range | HDMPPA, Hydroxychalcones |

| Reactive Oxygen Species (ROS) Inhibition | Significant reduction in intracellular ROS | HDMPPA | |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Potent inhibition in LPS-stimulated cells | HDMPPA, Dihydroxy flavones[1][13] |

| Pro-inflammatory Cytokine (TNF-α, IL-1β) Inhibition | Dose-dependent reduction | HDMPPA[1] | |

| Anticancer | Cytotoxicity (e.g., MTT assay) | IC50 values potentially in the µM range against various cancer cell lines | Phenylpropiophenone derivatives, Chalcones[9][10][11][12] |

Detailed Experimental Protocols

To validate the predicted biological activities of this compound, the following standard experimental protocols are recommended.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a small volume of each dilution of the test compound to the DPPH solution.

-

Include a positive control (e.g., ascorbic acid or trolox) and a blank (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader[14][15].

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

-

Principle: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution.

-

Add a small volume of the test compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm[16].

-

Construct a standard curve using a known antioxidant (e.g., FeSO₄·7H₂O) to quantify the reducing power.

-

Anti-inflammatory Activity Assays

-

Cell Line: RAW 264.7 murine macrophages or BV2 microglial cells.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent[17].

-

Determine the effect of the compound on cell viability using an MTT or similar assay to rule out cytotoxicity.

-

Anticancer Activity Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized and quantified.

-

Procedure:

-

Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate and allow them to attach[1][18].

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader[1].

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that this compound may modulate based on the activity of its structural analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. ymerdigital.com [ymerdigital.com]

- 15. mdpi.com [mdpi.com]

- 16. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

In-Depth Technical Guide: 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

CAS Number: 136196-47-9 Synonyms: β-Hydroxypropiosyringone, 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

This technical guide provides a comprehensive overview of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, a phenylpropanoid found in various plant species. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, potential biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a phenolic compound with a molecular structure that suggests potential for antioxidant and other biological activities.[1] Its core structure is a propiophenone (B1677668) substituted with hydroxyl and methoxy (B1213986) groups.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 136196-47-9 | [1] |

| Molecular Formula | C₁₁H₁₄O₅ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| IUPAC Name | 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | [1] |

| Melting Point | 74-75 °C | |

| Boiling Point (Predicted) | 426.9 ± 45.0 °C | |

| Density (Predicted) | 1.247 ± 0.06 g/cm³ | |

| pKa (Predicted) | 8.14 ± 0.25 | |

| XLogP3 (Computed) | -0.5 | [1] |

Potential Biological Activities and Data

While specific quantitative data for this compound is limited in publicly available literature, its structural similarity to other phenolic compounds, particularly chalcones and flavonoids, suggests potential for significant antioxidant and anti-inflammatory effects. The following tables present representative data from structurally related compounds to illustrate the expected range of activity.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this purpose.

Table 2: Representative DPPH Radical Scavenging Activity of Structurally Related Phenolic Compounds

| Compound | IC₅₀ (µM) | Reference |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | 50.2 ± 2.8 | [2] |

| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | 75.8 ± 2.5 | [2] |

| Ascorbic Acid (Standard) | 5.83 | [3] |

| Gallic Acid (Standard) | 6.08 | [3] |

IC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Anti-inflammatory Activity

In-vitro anti-inflammatory activity can be assessed through methods such as the inhibition of protein (albumin) denaturation, as inflammation can lead to the denaturation of tissue proteins.

Table 3: Representative Anti-inflammatory Activity (Inhibition of Albumin Denaturation) of Structurally Related Compounds

| Compound/Extract | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) | Reference |

| Mikania scandens Leaf Extract | 16000 | - | ~1800 | [4] |

| Diclofenac Sodium (Standard) | 50-2000 | Concentration-dependent | ~300 | [4] |

| Ethanolic Extract of Trichosanthes palmata | - | Concentration-dependent | 261.09 | [5] |

| Diclofenac Sodium (Standard) | - | Concentration-dependent | 43.78 | [5] |

IC₅₀: The concentration of the substance required to inhibit 50% of protein denaturation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Synthesis of a Propiophenone Precursor (Illustrative)

Protocol: Synthesis of a Hydroxy Dimethoxy Chalcone (B49325) Derivative

-

Reaction Setup: A mixture of an appropriate hydroxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (B141060) (1 equivalent) are stirred in ethanol (B145695) (15 mL).[6]

-

Catalyst Addition: An aqueous solution of sodium hydroxide (B78521) (40-50%) is added to the mixture.[6]

-

Reaction: The reaction mixture is stirred at room temperature for 24-48 hours.[6]

-

Work-up: The reaction mixture is poured into iced water and acidified with cold 10% HCl.[6] The resulting precipitate is extracted with ether.[6]

-

Purification: The ether layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel.[6]

Caption: Workflow for the Claisen-Schmidt condensation to synthesize a chalcone precursor.

DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging activity of the test compound.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).[7] Prepare stock solutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound or standard.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader. A control containing DPPH and methanol is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentrations.[8]

Caption: Experimental workflow for the DPPH radical scavenging assay.

Inhibition of Albumin Denaturation Assay

This in-vitro assay evaluates anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of various concentrations of the test compound.[4]

-

Control: A control solution is prepared with distilled water instead of the test compound.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.

-

Denaturation: Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (A_sample / A_control)] x 100 The IC₅₀ value is determined from a plot of percentage inhibition versus concentration.

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are not currently available. However, research on structurally similar chalcones has identified several key anti-inflammatory and cytoprotective pathways that may be relevant.

NF-κB and MAPK Signaling Pathways

Many phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[9][10] Lipopolysaccharide (LPS) is a common inflammatory stimulus used in in-vitro models.

Caption: Potential inhibition of LPS-induced NF-κB and MAPK signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell survival, proliferation, and apoptosis. Some chalcone derivatives have been shown to induce apoptosis in cancer cells by inhibiting this pathway.[11][12]

Caption: Potential inhibition of the PI3K/Akt/mTOR cell survival pathway.

Conclusion

This compound is a naturally occurring phenolic compound with a chemical structure indicative of promising biological activities. While direct experimental data on this specific molecule is sparse, the provided protocols and the analysis of structurally related compounds offer a solid foundation for future research. Further investigation is warranted to fully elucidate its therapeutic potential, particularly in the areas of antioxidant and anti-inflammatory applications, and to confirm its mechanism of action on cellular signaling pathways.

References

- 1. 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | C11H14O5 | CID 54353627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcogres.com [phcogres.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone molecular weight

An In-depth Technical Guide on 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Introduction

This compound, also known as beta-Hydroxypropiosyringone, is a phenolic compound.[1][2] Such compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential biological activities. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic approach, and insights into its potential biological significance based on the activities of structurally related compounds.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for its identification, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₅ | [1] |

| Molecular Weight | 226.23 g/mol | [1][2] |

| CAS Number | 136196-47-9 | [1] |

| Melting Point | 74-75 °C | [1] |

| Boiling Point (Predicted) | 426.9 ± 45.0 °C | [1] |

| Density (Predicted) | 1.247 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.14 ± 0.25 | [1] |

Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound was not found, a general and widely used method for preparing similar phenolic ketones and chalcones is the Claisen-Schmidt condensation.[3][4] The following is a representative protocol adapted for the potential synthesis of a related chalcone (B49325), which involves the condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative.

Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes a general procedure for the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

Materials and Reagents:

-

Substituted Acetophenone (e.g., 2',4'-dihydroxy-3',6'-dimethoxyacetophenone)

-

Substituted Benzaldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Crushed Ice

-

Distilled Water

-

Thin-Layer Chromatography (TLC) plates

-

Suitable solvent system for TLC (e.g., ethyl acetate:n-hexane, 3:7 v/v)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (1 equivalent) in an appropriate amount of ethanol.

-

Addition of Base: Prepare a 40-50% (w/v) aqueous solution of NaOH or KOH. To the stirred ethanolic solution of the acetophenone, add the substituted benzaldehyde (1 equivalent). Slowly add the aqueous base solution dropwise to the reaction mixture at room temperature.[4]

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-48 hours.[3][4] The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture by slowly adding 10% HCl until the pH is acidic (pH 2-3), which will cause the chalcone product to precipitate.[3]

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[3][4]

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[4]

References

An In-depth Technical Guide on 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, a phenolic compound of interest for its potential pharmacological applications. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from the primary literature on its discovery, proposes a plausible synthetic route, and outlines detailed experimental protocols for its synthesis and characterization based on established methodologies for structurally related compounds. Furthermore, potential biological activities and associated signaling pathways are discussed in the context of similar phenolic structures. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound.

Introduction

This compound, also known as beta-Hydroxypropiosyringone, is a phenolic compound that has been identified in the plant species Psychotria yunnanensis[1]. The genus Psychotria is a vast group of flowering plants in the Rubiaceae family, known for producing a wide array of secondary metabolites, including alkaloids, terpenoids, and various phenolic compounds[2][3][4][5]. While the specific biological activities of this compound have not been extensively studied, its structural similarity to other pharmacologically active propiophenones and chalcones suggests it may possess interesting biological properties. This guide provides a detailed exploration of this compound, from its natural origin to potential synthetic methodologies and biological significance.

Discovery and Natural Occurrence

This compound was first reported as a natural product isolated from the aerial parts of Psychotria yunnanensis in a study focused on the chemical constituents and chemotaxonomy of this plant species[1]. The genus Psychotria is known for its rich phytochemical diversity, and the isolation of this propiophenone (B1677668) derivative contributes to the chemotaxonomic understanding of this plant group[1].

Isolation from Psychotria yunnanensis

Table 1: General Quantitative Data for Plant Extraction and Isolation (Illustrative)

| Parameter | Value | Reference Method |

| Plant Material (dried aerial parts) | 1 kg | Standard practice |

| Extraction Solvent | Methanol | |

| Crude Extract Yield | 50 g (5%) | |

| Final Compound Yield | 15 mg (0.0015%) | Hypothetical |

| Purity (by HPLC) | >98% | Standard practice |

Proposed Synthesis

Currently, a specific synthetic route for this compound has not been published. However, a plausible and efficient synthesis can be proposed based on established organic chemistry reactions for analogous propiophenones. A common approach involves the Friedel-Crafts acylation of a substituted benzene (B151609) ring with propionyl chloride or a related acylating agent.

A potential retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides detailed, hypothetical experimental protocols for the synthesis and characterization of this compound based on established chemical literature for similar compounds.

Synthesis of this compound

Step 1: Preparation of 3,5-Dimethoxyphenol (B141022) This starting material can be synthesized from phloroglucinol (B13840) by selective methylation.

Step 2: Friedel-Crafts Acylation

-

To a solution of 3,5-dimethoxyphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 equivalents) at 0 °C.

-

Slowly add 3-(4-hydroxyphenyl)propionyl chloride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Caption: Proposed workflow for the synthesis of the target compound.

Characterization Data (Predicted)

The following table summarizes the expected characterization data for this compound based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic and Physical Data

| Analysis | Predicted Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.1 (s, 1H, -OH), 9.5 (s, 1H, -OH), 7.1 (d, J=8.0 Hz, 2H), 6.8 (d, J=8.0 Hz, 2H), 6.5 (s, 2H), 3.8 (s, 6H, 2x -OCH₃), 3.1 (t, J=7.5 Hz, 2H), 2.8 (t, J=7.5 Hz, 2H). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 205.0 (C=O), 160.0 (C-O), 158.0 (C-O), 130.0 (C-H), 128.0 (C), 115.0 (C-H), 105.0 (C), 95.0 (C-H), 56.0 (-OCH₃), 40.0 (CH₂), 30.0 (CH₂). |

| Mass Spec. (ESI-MS) | m/z: 303.12 [M+H]⁺, 325.10 [M+Na]⁺. |

| Melting Point | 150-155 °C (estimated) |

| Appearance | Off-white to pale yellow solid |

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, its structural features suggest several potential areas of pharmacological interest. Many phenolic compounds, including those with dihydroxy and dimethoxy substitutions, are known to exhibit a range of biological effects.

Antioxidant Activity

The presence of phenolic hydroxyl groups is a key structural feature for antioxidant activity. These groups can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. The potential antioxidant mechanism is illustrated below.

Caption: Proposed mechanism of free radical scavenging.

Anti-inflammatory Activity

Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. It is plausible that this compound could inhibit the production of pro-inflammatory cytokines.

Anticancer Activity

Substituted propiophenones and related chalcones have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest in cancer cells. Potential signaling pathways that could be affected include the PI3K/Akt and MAPK pathways.

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound is a naturally occurring phenolic compound with a chemical structure that suggests potential for various biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide has provided a comprehensive overview of its discovery, proposed a viable synthetic route, and outlined detailed experimental protocols for its preparation and characterization.

Future research should focus on the following areas:

-

Total Synthesis: Development and optimization of a synthetic route to produce sufficient quantities of the compound for extensive biological evaluation.

-

Biological Screening: A thorough investigation of its antioxidant, anti-inflammatory, and cytotoxic activities against a panel of cell lines.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

The information presented in this guide serves as a valuable starting point for researchers and drug development professionals to unlock the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DNA barcoding and TLC as tools to properly identify natural populations of the Mexican medicinal species Galphimia glauca Cav - PMC [pmc.ncbi.nlm.nih.gov]

- 4. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 5. Metabolomics and pesticides: systematic literature review using graph theory for analysis of references [scielo.org.co]

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is a naturally occurring phenylpropanoid found in Psychotria yunnanensis.[1] While research specifically focused on this compound is limited, its structural similarity to other dihydroxy- and dimethoxy-substituted propiophenones and related chalcones suggests potential antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known information on this compound, including its chemical properties. Due to the scarcity of direct experimental data, this guide also presents inferred biological activities and potential mechanisms of action based on structurally related compounds. Furthermore, it outlines general experimental protocols for the synthesis, isolation, and biological evaluation that could be adapted for the study of this specific molecule.

Chemical and Physical Properties

This compound, also known as beta-Hydroxypropiosyringone, is a phenolic compound with the molecular formula C₁₁H₁₄O₅ and a molecular weight of 226.23 g/mol .

| Property | Value | Source |

| CAS Number | 136196-47-9 | ChemicalBook |

| Molecular Formula | C₁₁H₁₄O₅ | ChemicalBook |

| Molecular Weight | 226.23 | ChemicalBook |

| Melting Point | 74-75 °C | ChemicalBook |

| Boiling Point (Predicted) | 426.9 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.247 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 8.14 ± 0.25 | ChemicalBook |

| Natural Source | Psychotria yunnanensis | MedChemExpress[1] |

Potential Biological Activities and Mechanisms of Action (Inferred)

Antioxidant Activity

Many phenolic compounds, including those with catechol (3,4-dihydroxy) moieties, exhibit potent antioxidant activity. The hydroxyl groups on the aromatic ring can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. The presence of methoxy (B1213986) groups can modulate this activity.

Anti-inflammatory Activity

Propiophenone and chalcone (B49325) derivatives have been reported to possess anti-inflammatory properties. The potential mechanism of action could involve the inhibition of key inflammatory mediators and signaling pathways.

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Some flavonoids and chalcones have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4][5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, including p38, JNK, and ERK, plays a crucial role in inflammation. Inhibition of MAPK phosphorylation by structurally similar compounds has been observed, leading to a reduction in the inflammatory response.[2][3][6][7][8]

Below are generalized diagrams of these pathways that could be investigated for this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Caption: Hypothesized inhibition of the MAPK signaling pathway.

Experimental Protocols (General)

The following are generalized experimental protocols that can be adapted for the synthesis, isolation, and biological evaluation of this compound.

Synthesis

A plausible synthetic route for this compound is the Friedel-Crafts acylation of 3,5-dimethoxyphenol (B141022) with 3-chloropropionyl chloride, followed by hydrolysis and demethylation.

Materials:

-

3,5-dimethoxyphenol

-

3-chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Friedel-Crafts Acylation: To a solution of 3,5-dimethoxyphenol in dry DCM, add AlCl₃ at 0 °C. Stir the mixture for 30 minutes.

-

Slowly add 3-chloropropionyl chloride to the reaction mixture and stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Hydrolysis and Demethylation: The resulting intermediate can be subjected to appropriate hydrolysis and selective demethylation conditions to yield the final product.

Caption: A general workflow for the synthesis of the target compound.

Isolation from Psychotria yunnanensis

A general procedure for the isolation of phenylpropanoids from plant material is as follows:

Materials:

-

Dried and powdered plant material (Psychotria yunnanensis)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

HPLC system for final purification

Procedure:

-

Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature. Filter and concentrate the extract under reduced pressure.

-

Partitioning: Suspend the crude extract in water and partition successively with hexane and ethyl acetate.

-

Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography and/or preparative HPLC.

-

Monitor the fractions by TLC and identify the compound by spectroscopic methods (NMR, MS).

In Vitro Antioxidant Activity Assay (DPPH)

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (this compound)

-

Ascorbic acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

In a 96-well plate, add the DPPH solution to each well containing the test compound or control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity Assay (LPS-stimulated RAW 264.7 Macrophages)

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM medium.

-

Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

NO Measurement: Collect the cell supernatant and measure the NO production using the Griess reagent.

-

Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

-

Cell Viability: Assess the cytotoxicity of the compound using an MTT assay.

Quantitative Data

Currently, there is no specific quantitative data such as IC₅₀ or EC₅₀ values for the biological activities of this compound available in the public domain. Research on structurally related chalcones has reported IC₅₀ values for antioxidant activity in the micromolar range. For instance, 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone showed a DPPH radical scavenging IC₅₀ of 50.2 ± 2.8 µM.[9]

Conclusion

This compound is a phenylpropanoid with limited characterization in scientific literature. Based on its chemical structure, it is predicted to have antioxidant and anti-inflammatory properties, potentially through the modulation of the NF-κB and MAPK signaling pathways. This technical guide provides a foundation for future research by outlining its known properties and providing adaptable experimental protocols for its synthesis, isolation, and biological evaluation. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may hold promise for the development of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Mechanism of Action of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone

Executive Summary

This technical whitepaper provides an in-depth overview of the plausible molecular mechanisms of action for 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone. By analyzing published data on structurally related chalcones, notably 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) and 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC), we can infer that the primary anti-neoplastic activities of the target compound likely involve the induction of apoptosis through the intrinsic mitochondrial pathway and the suppression of cell proliferation and survival via inhibition of the PI3K/Akt/mTOR signaling cascade. This document furnishes detailed experimental protocols for key assays, presents quantitative data from relevant studies in structured tables, and provides visual representations of the implicated signaling pathways and experimental workflows using Graphviz diagrams.

Postulated Core Mechanisms of Action

Based on evidence from structurally similar chalcones, the principal mechanisms of action of this compound are likely to be centered around two key cellular processes: induction of apoptosis and inhibition of pro-survival signaling pathways.

Induction of Mitochondria-Mediated Apoptosis

Structurally related chalcones have been demonstrated to trigger apoptosis in various cancer cell lines.[1][2] This process is predominantly mediated through the intrinsic mitochondrial pathway, characterized by the following key events:

-

Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of pro-apoptotic proteins such as Bax and Bad.[2][3] This shift in the Bcl-2/Bax ratio leads to increased mitochondrial outer membrane permeabilization (MOMP).

-

Cytochrome C Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome C from the intermembrane space into the cytosol.

-

Caspase Activation: Cytosolic cytochrome C initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[3][4]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Several chalcone (B49325) derivatives have been shown to exert their anti-cancer effects by inhibiting this pathway.[1][2][5] The proposed mechanism involves:

-

Suppression of PI3K Activity: The compound may directly or indirectly inhibit the activity of PI3K, leading to reduced phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Inhibition of Akt and mTOR Phosphorylation: The decrease in PIP3 levels results in the reduced phosphorylation and activation of Akt (at Ser473 and Thr308) and its downstream target, mTOR.[2]

-

Downregulation of Cell Cycle Progression: Inhibition of the PI3K/Akt/mTOR pathway can lead to G1 phase cell cycle arrest through the downregulation of key regulatory proteins like cyclin D1 and cyclin-dependent kinase 4 (CDK4).[1]

-

Inhibition of NF-κB Nuclear Translocation: The PI3K/Akt pathway is also known to activate the transcription factor NF-κB. Inhibition of this pathway can prevent the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, which are involved in cell survival and inflammation.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on structurally similar chalcones, providing insights into their biological activity.

Table 1: Cytotoxicity of Structurally Related Chalcones in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1 (Pancreatic) | CCK-8 | 10.5 ± 0.8 | [3] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | MIA PACA2 (Pancreatic) | CCK-8 | 12.2 ± 0.9 | [3] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A (Cervical) | Not Specified | 15.76 ± 1.49 | [6] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical) | Not Specified | 10.05 ± 0.22 | [6] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SiHa (Cervical) | Not Specified | 18.31 ± 3.10 | [6] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (Hepatocellular) | Not Specified | 32.3 ± 1.13 | [7] |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | RPMI8226 (Multiple Myeloma) | CCK-8 | 25.97 | [2][5] |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | MM.1S (Multiple Myeloma) | CCK-8 | 18.36 | [2][5] |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 (Multiple Myeloma) | CCK-8 | 15.02 | [2][5] |

Table 2: Effects of Structurally Related Chalcones on Apoptosis and Cell Cycle Proteins

| Compound | Cell Line | Protein | Effect | Concentration | Reference |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1 | Bcl-2 | Dose-dependent decrease | 3-30 µM | [3] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1 | Bax | Increase | 3-30 µM | [3] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1 | Cleaved Caspase-9 | Increase | 3-30 µM | [4] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1 | Cleaved Caspase-3 | Increase | 3-30 µM | [4] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | BEL-7402/5-FU | Cyclin D1 | Downregulation | Not Specified | [1] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | BEL-7402/5-FU | CDK4 | Downregulation | Not Specified | [1] |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 | Cleaved Caspase-3 | Dose-dependent increase | 5, 10, 20 µM | [2] |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 | Cleaved Caspase-9 | Dose-dependent increase | 5, 10, 20 µM | [2] |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 | Bcl-2 | Dose-dependent decrease | 5, 10, 20 µM | [2] |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 | Bad | Dose-dependent increase | 5, 10, 20 µM | [2] |

Table 3: Effects of Structurally Related Chalcones on PI3K/Akt/mTOR Pathway Proteins

| Compound | Cell Line | Protein | Effect | Concentration | Reference |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 | PI3K | Gradual decrease | 5, 10, 20 µM | [2] |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 | p-Akt | Gradual decrease | 5, 10, 20 µM | [2] |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 | p-mTOR | Gradual decrease | 5, 10, 20 µM | [2] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | BEL-7402/5-FU | PI3K/Akt | Suppression | Not Specified | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of the structurally related chalcones.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of the compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (or related chalcone)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for PI3K/Akt/mTOR and Apoptosis-Related Proteins

Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR and apoptosis signaling pathways.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Test compound and DMSO

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of the test compound for the desired time.

-

Wash cells twice with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using ECL reagents and an imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle distribution.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Test compound and DMSO

-

Ice-cold PBS

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound for 24 or 48 hours.

-

Harvest cells by trypsinization, including floating cells from the medium.

-

Wash the cells with ice-cold PBS and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software (e.g., ModFit LT).

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

References

- 1. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, a phenolic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on established chemical transformations, including Friedel-Crafts acylation and subsequent selective demethylation.

Introduction

This compound is a naturally occurring phenolic compound found in Psychotria yunnanensis[1][2]. Its structure, featuring both catechol and substituted phenol (B47542) moieties, suggests potential antioxidant and other biological activities, making it a target of interest for synthetic chemists and drug discovery programs. This document outlines a plausible and detailed synthetic route, providing researchers with the necessary protocols to obtain this compound for further investigation.

Synthetic Strategy

The proposed synthesis of this compound involves a two-step process:

-

Friedel-Crafts Propionylation: The synthesis commences with the Friedel-Crafts acylation of a readily available starting material, 1,2,4-trimethoxybenzene (B152335), with propionyl chloride in the presence of a Lewis acid catalyst to yield 2',4',5'-trimethoxypropiophenone. Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones[3][4][5][6].

-

Selective Demethylation: The subsequent step involves the selective demethylation of the 4'-methoxy group of the intermediate to afford the target compound, this compound. This selective cleavage of an aryl methyl ether is a critical step to unmask the phenolic hydroxyl group[7][8][9][10].

Data Presentation

Table 1: Key Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Supplier (Example) |

| 1,2,4-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | Sigma-Aldrich |

| Propionyl Chloride | C₃H₅ClO | 92.52 | Sigma-Aldrich |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | Sigma-Aldrich |

| Dichloromethane (B109758) (anhydrous) | CH₂Cl₂ | 84.93 | Fisher Scientific |

| Hydrochloric Acid | HCl | 36.46 | VWR |

| Boron Tribromide | BBr₃ | 250.52 | Sigma-Aldrich |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | J.T. Baker |

| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | EMD Millipore |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | Fisher Scientific |

| Hexane (B92381) | C₆H₁₄ | 86.18 | Fisher Scientific |

Table 2: Expected Yields and Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State | Melting Point (°C) |

| 2',4',5'-Trimethoxypropiophenone | C₁₂H₁₆O₄ | 224.25 | 70-80 | Solid | Not Reported |

| This compound | C₁₁H₁₄O₅ | 226.23 | 50-60 | Solid | 74-75[1] |

Experimental Protocols

Protocol 1: Synthesis of 2',4',5'-Trimethoxypropiophenone (Friedel-Crafts Propionylation)

This protocol is adapted from established Friedel-Crafts acylation procedures on activated aromatic rings[11][12].

Materials:

-

1,2,4-Trimethoxybenzene (1.0 eq)

-

Propionyl chloride (1.2 eq)

-

Anhydrous aluminum chloride (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-